molecular formula C16H17F2NO2S B5715816 N-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide

N-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide

Cat. No. B5715816
M. Wt: 325.4 g/mol
InChI Key: NUEUSBXAHZYCJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the transformation of existing sulfonamide groups through nucleophilic substitution reactions. These processes can be tailored to introduce various functional groups, enhancing the compound's chemical versatility and application potential. For example, studies on similar sulfonamide compounds have explored the synthesis of sterically hindered isomeric forms through interactions with chlorosulfonic acid, demonstrating the methodological diversity in accessing different sulfonamide derivatives (Rublova et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of sulfonamide compounds, including X-ray diffraction (XRD) and spectroscopic methods, reveals insights into their geometric parameters, bond lengths, and angles, contributing to the understanding of their chemical reactivity and interaction capabilities. For instance, investigations on N-aryl-sulfonamides have highlighted different supramolecular architectures mediated by weak interactions, such as hydrogen bonding and π-π interactions, influencing their solid-state organization and potentially their biological activity (Shakuntala et al., 2017).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, including nucleophilic substitution, acylation, and condensation reactions, attributed to their active sulfonamide nitrogen and the presence of substituents that can influence their reactivity. The ability to undergo these reactions makes sulfonamides versatile intermediates in the synthesis of more complex molecules. For example, the reactivity of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides towards amines in water showcases the chemoselectivity and efficiency of sulfonamides in facilitating N-acylation reactions (Ebrahimi et al., 2015).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and material science. These properties are influenced by the molecular structure and the nature of substituents attached to the sulfonamide group. Studies on the crystallographic characterization of sulfonamide derivatives provide valuable information on their solid-state properties and potential for forming stable crystalline materials suitable for further application development (Stenfors & Ngassa, 2020).

properties

IUPAC Name

N-(difluoromethyl)-N-(2,4-dimethylphenyl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2S/c1-11-4-7-14(8-5-11)22(20,21)19(16(17)18)15-9-6-12(2)10-13(15)3/h4-10,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEUSBXAHZYCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=C(C=C(C=C2)C)C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6942698

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